molecular formula C5H6IN3S B13942671 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- CAS No. 63732-01-4

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-

Cat. No.: B13942671
CAS No.: 63732-01-4
M. Wt: 267.09 g/mol
InChI Key: QXDXJQCESHNQNX-UHFFFAOYSA-N
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Description

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-, is a pyrimidine derivative characterized by a sulfur-containing thiol group at position 6, an amino group at position 2, a methyl group at position 4, and an iodine atom at position 5. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, forming the backbone of nucleic acids and vitamins . Pyrimidine derivatives like pyrimethamine and trimethoprim have established roles as antimalarial and antibacterial agents, highlighting the therapeutic relevance of this chemical class . The iodine substituent may enhance binding affinity to biomolecular targets due to its size and polarizability, while the thiol group could facilitate redox interactions or metal coordination .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63732-01-4

Molecular Formula

C5H6IN3S

Molecular Weight

267.09 g/mol

IUPAC Name

2-amino-5-iodo-6-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C5H6IN3S/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

QXDXJQCESHNQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)N)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 6-pyrimidinethiol, 2-amino-4-methyl-5-iodo- generally involves:

  • Construction of the pyrimidine ring with appropriate substituents (amino, methyl).
  • Selective introduction of iodine at the 5-position.
  • Installation or transformation to the thiol group at the 6-position.

This sequence requires careful control of reaction conditions to achieve regioselectivity and functional group compatibility.

Pyrimidine Core Construction

Cyclization Approaches

The pyrimidine ring can be constructed via cyclization reactions involving amidine or guanidine derivatives with β-ketoesters or cyanoacetates:

  • Cyclization of cyanoacetate and urea derivatives: A method described for related pyrimidines involves reacting cyanoacetate with urea under reflux with sodium in alcohol solvents to yield 4-amino-2,6-dihydroxypyrimidine derivatives. This method avoids harsh reagents like phosphorus oxychloride and is environmentally friendlier.

  • Morita-Baylis-Hillman (MBH) adduct condensation: A three-step process uses MgI2-mediated MBH reaction to prepare α-iodomethylene β-keto esters, which are then condensed with amidines or guanidines to form 2,6-disubstituted pyrimidines, allowing introduction of iodine substituents.

Thiol Group Installation at C-6

The thiol group at the 6-position can be introduced by:

Representative Preparation Protocol (Literature-Based)

Step Reagents & Conditions Purpose Outcome
1. Cyclization Cyanoacetate + urea, sodium metal, methanol/ethanol, reflux 65-80 °C, 3-4 h Formation of 4-amino-2,6-dihydroxypyrimidine intermediate Pyrimidinedione intermediate
2. Methylation Methylating agent (dimethyl sulfate), solid base (NaOH), phase transfer catalyst (tetrabutylammonium bromide), toluene, 60-80 °C, 8-10 h Introduce methyl groups at 2,6 positions 4-amino-2,6-dimethoxypyrimidine
3. Iodination Iodine in DMF or acetonitrile, room temperature to 60 °C, 3 h Selective iodination at 5-position 5-iodo-4-amino-2,6-dimethoxypyrimidine
4. Thiolation Thiourea or NaSH in aqueous ethanol, 60-70 °C, 3 h Substitution to form thiol at 6-position 6-pyrimidinethiol, 2-amino-4-methyl-5-iodo-

Note: Exact conditions for the methylation and thiolation steps may vary depending on substrate and desired purity.

Analytical and Characterization Data

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Cyclization of cyanoacetate and urea Cyanoacetate, urea Sodium metal, methanol/ethanol Reflux 65-80 °C, 3-4 h Simple, green, avoids toxic reagents
MgI2-mediated MBH reaction α-iodomethylene β-keto esters, amidines MgI2, Dess-Martin periodinane Mild, multi-step Enables iodine introduction
Electrophilic iodination 2-amino-4-methylpyrimidine Iodine, DMF RT to 60 °C, 3 h Selective iodination
Thiolation via nucleophilic substitution 6-chloropyrimidine derivatives Thiourea, NaSH 60-70 °C, 3 h Efficient thiol installation

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-iodo-6-pyrimidinethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Deiodinated pyrimidinethiol derivatives.

    Substitution: Various substituted pyrimidinethiol compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-methyl-5-iodo-6-pyrimidinethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 6-Pyrimidinethiol Derivatives and Analogues

Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- 2-NH₂, 4-CH₃, 5-I, 6-SH Thiol, Iodo, Methyl, Amino Potential antimicrobial/antiviral (Theoretical)
2-Amino-5-bromo-6-methyl-4-pyrimidinol 2-NH₂, 5-Br, 6-CH₃, 4-OH Bromo, Hydroxyl, Methyl Studied via spectroscopy
5-Iodo-2'-deoxyuridine (IUDR) 5-I, 2'-deoxyribose Iodo, Nucleoside Antiviral, Antineoplastic
4-Aryl-2-(methylthio)-6-oxo-dihydropyrimidine-5-carbonitrile 2-SCH₃, 6-O, 5-CN, 4-aryl Methylthio, Nitrile Antimicrobial
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione) 5-Br, 6-CH₃, 3-alkyl Bromo, Dione Herbicidal

Physicochemical Properties

  • The iodine atom may lower solubility relative to bromine due to greater hydrophobicity .
  • Spectroscopic Characterization: Similar to 2-amino-5-bromo-6-methyl-4-pyrimidinol, the target compound’s structure could be confirmed via IR (C-S stretch at ~600–700 cm⁻¹) and NMR (δ ~2.5 ppm for CH₃, δ ~8 ppm for aromatic protons) . Mass spectrometry would further validate molecular weight, as demonstrated for pyrimidinediamine derivatives .

Biological Activity

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- (commonly referred to as 2-amino-4-methyl-5-iodo-6-pyrimidinethiol) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

  • Molecular Formula : C5_5H6_6IN3_3S
  • Molar Mass : 267.09 g/mol
  • Density : 2.30 g/cm³ (predicted) .

Antimicrobial Activity

Pyrimidine derivatives, including 6-pyrimidinethiol compounds, have shown significant antimicrobial properties. The compound exhibits activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameActivity TypeOrganism TestedReference
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodoAntibacterialStaphylococcus aureus
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodoAntifungalCandida albicans
BrodiprimAntibacterialE. coli

The compound's effectiveness against resistant strains highlights its potential in combating antibiotic resistance.

Anticancer Potential

Research has indicated that pyrimidine derivatives can inhibit tumor growth and possess cytotoxic effects on cancer cells. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis.

Case Study:
In a study evaluating the anticancer properties of various pyrimidine derivatives, 6-pyrimidinethiol was found to significantly reduce cell viability in human cancer cell lines through apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrimidine ring can enhance or diminish their biological effects.

Table 2: Structure-Activity Relationships of Pyrimidine Derivatives

Substituent PositionModification TypeEffect on Activity
Position 2Amino group additionIncreased antimicrobial activity
Position 5Iodine substitutionEnhanced anticancer properties
Position 4Methyl group additionImproved selectivity towards cancer cells

The presence of an iodine atom at position 5 has been linked to increased reactivity and enhanced biological activity against certain pathogens and cancer cells .

Q & A

Q. What are the optimal synthetic routes for 6-pyrimidinethiol, 2-amino-4-methyl-5-iodo- under laboratory conditions?

Methodological Answer: The synthesis typically involves halogenation at the 5-position of a pyrimidine precursor. A plausible route includes:

  • Starting Material : 2-Amino-4-methylpyrimidine, which can undergo iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 60–80°C .
  • Thiolation : Introduce the thiol group via nucleophilic substitution using thiourea or phosphorus pentasulfide (P₂S₅) under reflux conditions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques (FT-IR, NMR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • FT-IR : Validate the thiol (-SH) stretch (~2550 cm⁻¹) and amino (-NH₂) vibrations (~3350 cm⁻¹). The absence of a carbonyl peak confirms successful substitution .
  • ¹H/¹³C NMR : Key signals include the methyl group at C4 (~δ 2.1 ppm for ¹H; ~δ 20 ppm for ¹³C) and the aromatic proton at C5 (split due to iodine’s spin-½ nucleus) .
  • Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (C₅H₇IN₃S: 268.05 g/mol). Fragmentation patterns (e.g., loss of I⁻ or SH groups) aid confirmation .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent iodine dissociation or thiol oxidation .
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the thiol group.
  • pH Stability : Avoid strongly basic conditions (>pH 9), which may deprotonate the thiol and trigger disulfide formation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this iodinated pyrimidine?

Methodological Answer:

  • Isotope Effects : Iodine’s quadrupolar moment (¹²⁷I, spin-½) causes complex splitting in NMR. Use 2D NMR (COSY, HSQC) to decouple overlapping signals .
  • Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to identify discrepancies in tautomeric forms or hydrogen bonding .

Q. What mechanistic insights govern iodine substitution at the 5-position of pyrimidine derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Iodination is directed by electron-donating groups (e.g., -NH₂ at C2). Kinetic studies (e.g., varying temperature or iodine source) can reveal rate-determining steps .
  • Isotopic Labeling : Use ¹²⁵I to track substitution efficiency via radiometric assays or autoradiography .

Q. How can crystallographic data address challenges in structural elucidation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/water). Refine using software like ORTEP-III to resolve iodine’s positional disorder and confirm bond angles/distances .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous iodopyrimidines to identify deviations in packing motifs .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to predict sites for nucleophilic (C5-I) or electrophilic (C2-NH₂) attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using AMBER or CHARMM force fields .

Q. How can researchers resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (acetonitrile/0.1% formic acid mobile phase) to detect impurities (<0.5% area). Compare retention times with synthetic intermediates .
  • Elemental Analysis (EA) : A >0.3% deviation in C/H/N/S/I percentages indicates incomplete purification. Re-optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) .

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